Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of chlorine, fluorine, and methyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyridine derivatives under controlled conditions. For example, the reaction of 5-chloro-4-fluoro-6-methylpyridine with a suitable pyrrole derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, which is beneficial in the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: This compound shares a similar pyrrolopyridine core but has different substituents, leading to distinct biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors.
Uniqueness
Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the specific combination of chlorine, fluorine, and methyl groups in its structure. This combination imparts distinct chemical properties and enhances its potential as a versatile scaffold in drug development.
Properties
Molecular Formula |
C10H8ClFN2O2 |
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Molecular Weight |
242.63 g/mol |
IUPAC Name |
methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClFN2O2/c1-4-7(11)8(12)5-3-6(10(15)16-2)14-9(5)13-4/h3H,1-2H3,(H,13,14) |
InChI Key |
RULODIVDKYGCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(NC2=N1)C(=O)OC)F)Cl |
Origin of Product |
United States |
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